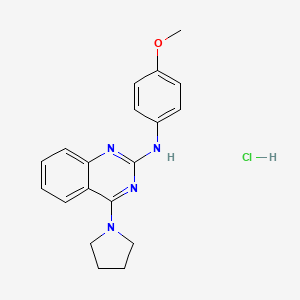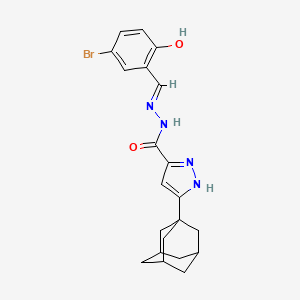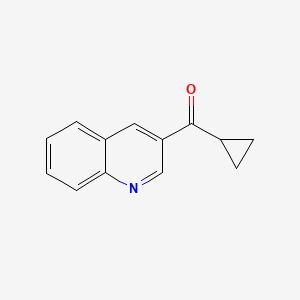![molecular formula C17H22N2O2 B2408988 [4-(1-Adamantyl)-2-nitrophenyl]methylamine CAS No. 924841-80-5](/img/structure/B2408988.png)
[4-(1-Adamantyl)-2-nitrophenyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Adamantyl)-2-nitrophenyl]methylamine, also known as 4-ANP, is a synthetic amine that has been used in a variety of scientific research applications. 4-ANP is a relatively new compound, having only been discovered in the early 2000s. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis : Studies on adamantane derivatives, like 1-(adamantane-1-carbonyl) thioureas, have focused on understanding the role of substituents in molecular and crystal structures. This is important for the development of new materials and pharmaceuticals (Saeed, Flörke, & Erben, 2014).
Drug Modification and Host–Guest Systems : Novel anilines bearing 1-adamantyl substituents, useful for drug modification, have been synthesized. Their host–guest systems with β-cyclodextrin were studied, highlighting potential applications in drug delivery and molecular recognition (Vícha et al., 2011).
Homolytic Aromatic Substitutions : Research on the reactions of alkyl radicals with nitrothiophen derivatives, involving adamantyl radicals, provides insights into the selectivity of radical addition in aromatic substrates. This is significant for understanding reaction mechanisms in organic chemistry (Cogolli et al., 1980).
Antiproliferative Properties in Cancer Research : Adamantyl derivatives have been evaluated for their antiproliferative properties against various cancer cell lines. This research is crucial for the development of new anticancer agents (Petrović Peroković et al., 2017).
Anticancer Activities via Alternative Signaling Pathways : Certain adamantane-containing molecules, originally derived from retinoids, have been found to exert anticancer activities through retinoid receptor-independent pathways. This opens up new avenues for cancer treatment (Dawson & Fontana, 2010).
Antiproliferative Effect of Adamantyl Phthalimides : A series of adamantyl phthalimides have shown significant antiproliferative activity against human cancer cell lines. Such studies are pivotal in discovering new therapeutic agents (Horvat et al., 2012).
Reactivity Studies and Derivative Formation : Research into the reactivity of adamantyl derivatives, like 3-(1-adamantyl)furazans, and their conversion into various functional groups, is crucial for synthesizing novel compounds with potential applications in different fields (Sheremetev et al., 2013).
Growth Supporting and Antiapoptotic Properties : Studies on terphenyl and diaryl-isoxazole derivatives containing adamantyl groups have revealed growth-supporting and antiapoptotic properties, which are significant in the context of therapeutic drug development (Simoni et al., 2008).
Propriétés
IUPAC Name |
4-(1-adamantyl)-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-15-3-2-14(7-16(15)19(20)21)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,18H,4-6,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTHEDXWJYYYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Adamantyl)-2-nitrophenyl]methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)


![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)
![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)